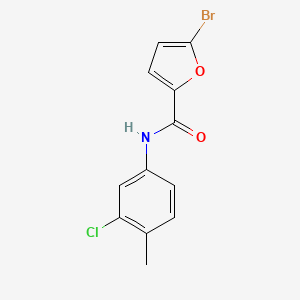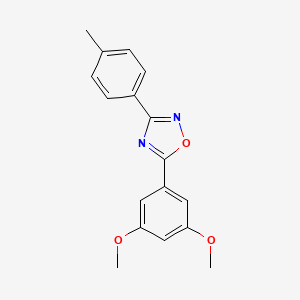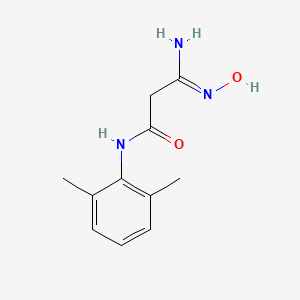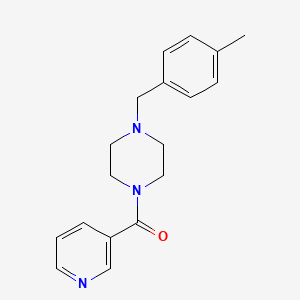![molecular formula C13H8IN3O B5765823 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5765823.png)
2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as IPyOx, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and bioimaging. In medicinal chemistry, 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been investigated as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth. In materials science, 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been used as a building block for the synthesis of novel organic semiconductors with improved electronic properties. In bioimaging, 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been used as a fluorescent probe for the detection of reactive oxygen species in living cells.
Wirkmechanismus
The mechanism of action of 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine varies depending on its application. In anticancer research, 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair and cell survival. In materials science, 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine acts as a π-conjugated system that can facilitate charge transfer and improve the electronic properties of organic semiconductors. In bioimaging, 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine undergoes a reaction with reactive oxygen species, leading to a change in its fluorescent properties.
Biochemical and Physiological Effects:
2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have various biochemical and physiological effects depending on its application. In anticancer research, 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting PARP activity, leading to DNA damage and cell death. In materials science, 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to improve the charge transport properties of organic semiconductors, leading to enhanced device performance. In bioimaging, 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to selectively detect reactive oxygen species in living cells, providing a useful tool for studying oxidative stress in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is its versatility, as it can be used in various applications such as medicinal chemistry, materials science, and bioimaging. Another advantage is its relatively simple synthesis method, which can be optimized for higher yields. However, one limitation of 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine is its potential toxicity, which may limit its use in certain applications. Additionally, 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine may be sensitive to certain environmental factors, such as pH and temperature, which may affect its properties and performance.
Zukünftige Richtungen
There are several future directions for 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine research. In medicinal chemistry, 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine could be further developed as a potential anticancer agent by optimizing its structure and improving its potency and selectivity. In materials science, 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine could be used as a building block for the synthesis of novel organic semiconductors with improved properties, such as higher charge mobility and stability. In bioimaging, 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine could be further developed as a fluorescent probe for the detection of reactive oxygen species in living organisms, potentially leading to new diagnostic and therapeutic applications.
Synthesemethoden
The synthesis of 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 3-iodobenzoic acid with hydrazine hydrate, followed by the reaction of the resulting hydrazide with pyridine-2-carboxylic acid. The final product is obtained after cyclization of the intermediate compound with phosphoryl chloride. The yield of 2-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Eigenschaften
IUPAC Name |
5-(3-iodophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8IN3O/c14-10-5-3-4-9(8-10)13-16-12(17-18-13)11-6-1-2-7-15-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHDMBHBRSYAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3-Iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5765745.png)


![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5765765.png)
![methyl 4-{[4-(4-methoxyphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5765771.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5765794.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5765801.png)

![6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole](/img/structure/B5765818.png)


![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5765846.png)
![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5765848.png)
